Manoalid

Übersicht

Beschreibung

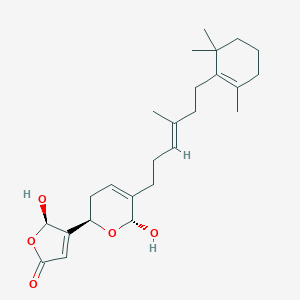

Manoalide is a natural sesterterpenoid compound isolated from marine sponges, particularly from the species Luffariella variabilis . It is known for its potent anti-inflammatory, analgesic, and antibiotic properties . Manoalide functions as a calcium channel blocker and has been extensively studied for its ability to irreversibly inhibit phospholipase A2 and C enzymes .

Wissenschaftliche Forschungsanwendungen

Manoalid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: this compound hat in der Krebsforschung Potenzial gezeigt, insbesondere bei der Induktion von Apoptose in Krebszellen durch oxidativen Stress und mitochondriale Dysfunktion.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Phospholipase A2- und C-Enzyme irreversibel hemmt . Die Hemmung beinhaltet die Modifikation spezifischer Lysinreste in den Enzymen, was zu deren dauerhaften Inaktivierung führt . Die Struktur von this compound, einschließlich der Gamma-Hydroxybutenolid- und Alpha-Hydroxydihydropyranringe, spielt eine entscheidende Rolle für seine Bindung und hemmende Aktivität . Darüber hinaus induziert this compound oxidativen Stress und mitochondriale Dysfunktion, was zu Apoptose in Krebszellen führt .

Wirkmechanismus

Target of Action

Manoalide, a potent anti-inflammatory marine natural product, primarily targets Phospholipase A2 (PLA2) . PLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid, a precursor of eicosanoids . Manoalide has been shown to irreversibly inhibit PLA2 . Additionally, it has been suggested that Phospholipase C (PLC) and Calcium Channels (CCBs) could be potential targets for Manoalide .

Mode of Action

Manoalide interacts with its primary target, PLA2, by irreversibly inhibiting it . This inhibition is achieved through the modification of a selective number of lysine residues . The presence of the hemiacetal in the alpha-hydroxydihydropyran ring of Manoalide is required for this irreversible binding . The gamma-hydroxybutenolide ring of Manoalide is involved in the initial interaction with PLA2 . The hydrophobic nature of the trimethylcyclohexenyl ring system allows nonbonded interactions between Manoalide and PLA2, enhancing the potency of these analogs .

Biochemical Pathways

Manoalide’s action on PLA2 affects the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, which are potent mediators of inflammation . Furthermore, Manoalide has been shown to induce oxidative stress, leading to the activation of apoptotic proteins caspase-9/-3 and PARP (Poly (ADP-ribose) polymerase) . Excessive levels of reactive oxygen species (ROS) in the mitochondria affect oxidative phosphorylation, ATP generation, and membrane potential .

Pharmacokinetics

Its irreversible binding to pla2 suggests that it may have a prolonged effect once administered . More research is needed to fully understand the ADME properties of Manoalide and their impact on its bioavailability.

Result of Action

Manoalide has been shown to induce cytotoxicity in various cancer cells . It causes overproduction of ROS and disrupts antioxidant proteins, leading to apoptosis . It also induces DNA damage, further contributing to its cytotoxic effects . Moreover, it down-regulates mitochondrial fusion protein and up-regulates mitochondrial fission protein, resulting in mitochondrial fragmentation and impaired function .

Action Environment

The production of Manoalide and its analogs by the sponge Luffariella variabilis is hardwired, with little variation in space and time . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Manoalide plays a significant role in biochemical reactions by permanently inhibiting phospholipase A2 and C through interactions with lysine residues . The compound’s structure includes functional groups such as gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl, which facilitate its binding to these enzymes . The gamma-hydroxybutenolide ring is crucial for the initial interaction with phospholipase A2, while the hemiacetal in alpha-hydroxydihydropyran is necessary for irreversible binding. The hydrophobic trimethylcyclohexenyl ring enhances non-bonded interactions, strengthening the inhibition of phospholipase A2 .

Cellular Effects

Manoalide has profound effects on various cell types and cellular processes. It induces apoptosis and antiproliferation in oral cancer cells by generating reactive oxygen species and causing oxidative stress . Manoalide also influences cell signaling pathways, such as the endoplasmic reticulum stress response, leading to increased expression of stress-associated genes like PERK, IRE1α, ATF6, and BIP . Additionally, it disrupts cellular metabolism by inhibiting mitochondrial function and promoting lipid peroxidation .

Molecular Mechanism

At the molecular level, Manoalide exerts its effects through irreversible inhibition of phospholipase A2 by modifying specific lysine residues . The compound’s structure-activity relationship studies indicate that the presence of the hemiacetal in the alpha-hydroxydihydropyran ring is essential for binding, while the gamma-hydroxybutenolide ring is involved in the initial interaction . Manoalide’s hydrophobic trimethylcyclohexenyl ring allows for non-bonded interactions that enhance its potency . These interactions lead to the inhibition of enzyme activity and subsequent changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manoalide change over time. The compound’s stability and degradation have been studied, showing that it remains effective in inducing apoptosis and oxidative stress in oral cancer cells over extended periods . Long-term studies indicate that Manoalide maintains its antiproliferative effects and continues to modulate reactive oxygen species and endoplasmic reticulum stress responses .

Dosage Effects in Animal Models

The effects of Manoalide vary with different dosages in animal models. Studies have shown that low doses of Manoalide exhibit anti-inflammatory and analgesic effects without significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and disruption of cellular functions . Threshold effects have been observed, where specific dosages are required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

Manoalide is involved in several metabolic pathways, particularly those related to lipid metabolism. It inhibits phospholipase A2, which plays a crucial role in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This inhibition affects downstream signaling pathways, including the KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis . Manoalide’s impact on these pathways leads to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Manoalide is transported and distributed through interactions with various transporters and binding proteins . It inhibits calcium mobilization by blocking calcium channels, affecting intracellular calcium levels . Manoalide’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in specific cellular compartments and tissues .

Subcellular Localization

Manoalide’s subcellular localization is primarily within the endoplasmic reticulum and Golgi apparatus . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . The compound’s activity and function are influenced by its presence in these organelles, where it interacts with phospholipase A2 and other biomolecules to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manoalide can be synthesized using a 1,2-metallate rearrangement of a higher-order cuprate and a palladium(0)-catalyzed carbonylation of an iodoalkene to generate the central dihydropyranone ring . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of manoalide primarily relies on the extraction from marine sponges. The sponge Luffariella variabilis is known to produce manoalide and its analogues in significant quantities . The extraction process involves harvesting the sponges, followed by solvent extraction and purification to isolate manoalide.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Manoalid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen umfassen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Reduktion zu reduzierten Formen von this compound führen kann.

Vergleich Mit ähnlichen Verbindungen

Manoalid ist unter den Sesterterpenoiden einzigartig aufgrund seiner starken und irreversiblen Hemmung von Phospholipase A2- und C-Enzymen . Ähnliche Verbindungen umfassen:

Manoalidmonoacetat: Ein acetyliertes Derivat von this compound mit ähnlichen biologischen Aktivitäten.

Luffariellin A: Ein weiteres Sesterterpenoid, das aus derselben Schwamm-Art isoliert wurde, mit entzündungshemmenden Eigenschaften.

Seco-Manoalid: Eine strukturell verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten, was die Einzigartigkeit von this compound in seinem Wirkmechanismus und seinen Anwendungen unterstreicht.

Eigenschaften

IUPAC Name |

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJIDQWRRLDGDB-CPIXEKRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028174 | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75088-80-1 | |

| Record name | Manoalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manoalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANOALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of manoalide?

A1: Manoalide is a potent and irreversible inactivator of phospholipase A2 (PLA2). [, , , , , , ] It covalently binds to lysine residues within the enzyme, hindering its activity. [, , , ]

Q2: How does manoalide’s inhibition of PLA2 translate into its observed anti-inflammatory effects?

A2: PLA2 catalyzes the release of arachidonic acid from membrane phospholipids, a crucial step in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. [, ] By inhibiting PLA2, manoalide effectively reduces the production of these inflammatory molecules, thereby exerting anti-inflammatory action. [, , , , ]

Q3: Besides anti-inflammatory effects, what other biological activities are associated with manoalide?

A3: Studies have demonstrated that manoalide exhibits a range of biological activities, including:

- Anti-cancer effects: Manoalide displays preferential antiproliferative effects against oral cancer cells. [, ] It induces apoptosis in oral cancer cells through oxidative stress and mitochondrial dysfunction. [, ]

- Anti-allergic effects: Manoalide has been shown to alleviate allergic inflammatory responses in human mast cells. [] This effect is attributed to the inhibition of caspase-1 activation and the suppression of nuclear factor-κB (NF-κB) activity. []

- Inhibition of NLRP3 Inflammasome: Manoalide acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. [] This inhibition is achieved by blocking the interaction between NLRP3 and NEK7 proteins. []

Q4: What is the molecular formula and weight of manoalide?

A4: Manoalide has a molecular formula of C31H44O7 and a molecular weight of 532.67 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize manoalide?

A5: Various spectroscopic methods are used for manoalide characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments provide detailed information about the structure and stereochemistry of manoalide. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in manoalide, such as hydroxyl groups, carbonyl groups, and double bonds. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of manoalide and its derivatives, confirming their molecular formulas. [, ]

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be employed to determine the absolute configurations of chiral centers in manoalide and its derivatives. []

Q6: What are the essential structural features of manoalide for its PLA2 inhibitory activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural features crucial for manoalide's PLA2 inhibitory activity:

- Hemiacetal Group: The hemiacetal functionality within the α-hydroxydihydropyran ring of manoalide is essential for its irreversible binding to PLA2. []

- γ-Hydroxybutenolide Ring: This ring plays a crucial role in the initial interaction between manoalide and PLA2. [, ]

- Trimethylcyclohexenyl Ring: The hydrophobic nature of this ring system enhances the binding affinity of manoalide to PLA2 through non-covalent interactions. []

Q7: Have any manoalide analogs been synthesized or isolated, and how do their activities compare to the parent compound?

A7: Numerous manoalide analogs have been synthesized and isolated from marine sponges. [, , , , , , ] Some of these analogs exhibit comparable or even enhanced PLA2 inhibitory activity compared to manoalide. For example, deoxymanoalide and deoxysecomanoalide, isolated from the nudibranch Chromodoris willani, show moderate inhibition of snake venom PLA2. []

Q8: Is manoalide stable under various conditions?

A8: Manoalide's stability can be affected by factors such as pH, temperature, and exposure to light and oxygen. Studies have shown that acetylated manoalide derivatives can be labile in sponge tissues and degrade upon thawing. []

Q9: What are some formulation strategies that could be explored to improve manoalide’s stability, solubility, or bioavailability?

A9: Formulation approaches to enhance manoalide's stability and bioavailability could include:

Q10: What types of cell-based assays are used to evaluate manoalide’s biological activity?

A10: Researchers have utilized various cell-based assays to assess manoalide's effects, including:

- Cytotoxicity assays: MTS and other viability assays are employed to evaluate manoalide’s cytotoxic effects on various cell lines, including cancer cells. [, , ]

- Apoptosis assays: Annexin V staining, caspase activity assays, and DNA fragmentation analysis are used to investigate the ability of manoalide to induce apoptosis. [, , ]

- Inflammatory response assays: Enzyme-linked immunosorbent assays (ELISAs) and other immunological techniques are used to measure the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in cells treated with manoalide. [, , ]

Q11: Have any animal models been used to study the effects of manoalide in vivo?

A11: Several animal models have been employed to investigate manoalide's effects:

- Inflammatory models: Manoalide has been shown to reduce zymosan-induced peritoneal writhing in mice, a model of inflammatory pain. [, ]

- Arthritis models: Studies using a rabbit model of interleukin-1α-induced arthritis demonstrated that manoalide could inhibit cartilage degradation and inflammatory cell accumulation. []

- Autoimmune encephalomyelitis (EAE) model: Manoalide administration attenuated EAE pathogenesis in mice, suggesting its potential for treating autoimmune diseases. []

Q12: What is known about the toxicity and safety profile of manoalide?

A12: While manoalide exhibits promising biological activities, further research is needed to fully elucidate its toxicity and safety profile. Studies have explored the potential for manoalide to induce apoptosis in vascular endothelial cells at higher concentrations (7 µM), highlighting the importance of careful dose optimization. [] Further investigation is necessary to determine its therapeutic window and long-term effects.

Q13: Is there any information available regarding the environmental impact and degradation of manoalide?

A13: Limited information is available on the environmental fate and potential ecological effects of manoalide. Given its origin from marine sponges, further research is needed to assess its biodegradability, potential for bioaccumulation, and any possible effects on marine organisms.

Q14: What are some essential tools and resources for conducting research on manoalide?

A14: Research on manoalide leverages a combination of tools and resources, including:

- Natural product isolation and purification: Access to marine sponge samples, along with expertise in natural product chemistry and techniques like chromatography (CC, HPLC) are crucial. [, , , , , , ]

- Spectroscopic and analytical techniques: NMR, IR, MS, and CD spectroscopy are essential for structural characterization and analysis. [, , , , , , ]

- Cell culture and molecular biology techniques: Cell lines, reagents, and equipment for cell culture, gene expression analysis, protein interaction studies, and other molecular assays are necessary for investigating manoalide's mechanism of action. [, , , , , , , , , , ]

- Animal models: Access to appropriate animal models and expertise in conducting in vivo studies are required for evaluating the efficacy and safety of manoalide. [, , , , , ]

Q15: When was manoalide first isolated, and what have been some significant milestones in its research?

A15: Manoalide was first isolated from the marine sponge Luffariella variabilis in 1980. [] Some notable milestones in manoalide research include:

- Identification as a PLA2 inhibitor: The discovery of manoalide’s potent PLA2 inhibitory activity marked a significant development, providing a potential mechanism for its anti-inflammatory effects. [, , ]

- Elucidation of its structure-activity relationship: SAR studies helped identify the critical structural features responsible for manoalide's biological activity, paving the way for the design and synthesis of more potent and selective analogs. [, , ]

- Exploration of diverse biological activities: Beyond its initial recognition as an anti-inflammatory agent, research has expanded to encompass a broader range of manoalide's biological activities, including anti-cancer, anti-allergic, and immunomodulatory effects. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B158833.png)

![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)